molecular formula C11H12N2O B2883563 2-(oxolan-3-yl)-1H-1,3-benzodiazole CAS No. 906519-35-5

2-(oxolan-3-yl)-1H-1,3-benzodiazole

Cat. No. B2883563
M. Wt: 188.23
InChI Key: FIIVPCQPXYNNTP-UHFFFAOYSA-N
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Description

The compound “2-(oxolan-3-yl)-1H-1,3-benzodiazole” is a benzodiazole derivative with an oxolane (tetrahydrofuran) substituent. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . Oxolane, also known as tetrahydrofuran, is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for “2-(oxolan-3-yl)-1H-1,3-benzodiazole” were not found, similar compounds such as “2-(oxolan-3-yl)aniline” and “2-(oxolan-3-yl)propanoic acid” are commercially available . The synthesis of these compounds might provide some insights into potential synthetic routes for your compound of interest.


Molecular Structure Analysis

The molecular structure of “2-(oxolan-3-yl)-1H-1,3-benzodiazole” would likely consist of a benzodiazole core with an oxolane ring attached at the 2-position. The exact structure would depend on the specific arrangement and orientation of these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(oxolan-3-yl)-1H-1,3-benzodiazole” would depend on its exact molecular structure. For example, “2-(oxolan-3-yl)aniline” is a powder at room temperature and has a molecular weight of 163.22 .

Safety And Hazards

While specific safety and hazard information for “2-(oxolan-3-yl)-1H-1,3-benzodiazole” was not found, similar compounds such as “2-(oxolan-3-yl)aniline” are associated with certain hazards. For example, “2-(oxolan-3-yl)aniline” is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “2-(oxolan-3-yl)-1H-1,3-benzodiazole” would likely depend on its potential applications. Given the biological activity of many benzodiazole derivatives, it could be of interest in medicinal chemistry or drug discovery .

properties

IUPAC Name

2-(oxolan-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIVPCQPXYNNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxolan-3-yl)-1H-1,3-benzodiazole

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